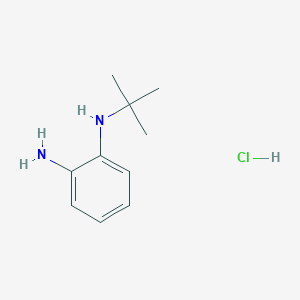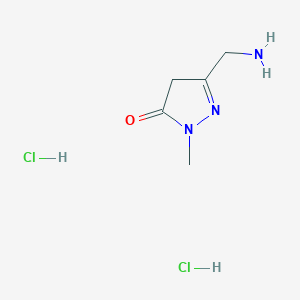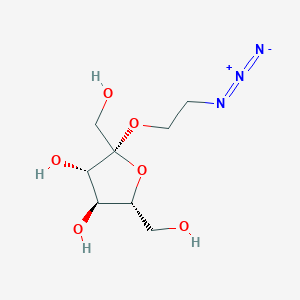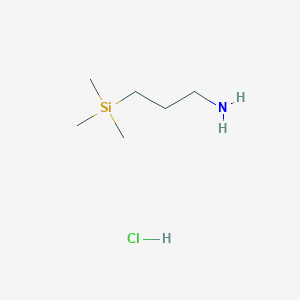![molecular formula C14H15BrF3NO5S B1381138 8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane CAS No. 1704065-50-8](/img/structure/B1381138.png)
8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane
説明
The compound contains several functional groups including a bromophenyl group, a trifluoromethoxy group, a sulfonyl group, and a spirocyclic ether-amine structure. The trifluoromethoxy group is a chemical group –O–CF3. It can be seen as a methoxy group –O–CH3 whose hydrogen atoms are replaced by fluorine atoms .
Molecular Structure Analysis
The compound’s structure is likely complex due to the presence of the spirocyclic ether-amine structure and various functional groups. The trifluoromethoxy group is electron-withdrawing, which could influence the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by its functional groups. For example, the trifluoromethoxy group is electron-withdrawing, which could make the compound more reactive . Sulfonyl-fluorides and fluorosulfates can target a wide range of amino acids and diverse protein targets .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and structure. For example, the trifluoromethoxy group is electron-withdrawing, which could influence the compound’s electronic properties .科学的研究の応用
Synthesis and Development
- A synthesis method for new compounds including 8-oxa-2-azaspiro[4.5]decane, which is structurally related to the chemical , has been developed. These compounds are promising for the production of biologically active compounds (Ogurtsov & Rakitin, 2020).
Nonlinear Optical Applications
- Research on a similar compound, 8-(4'-Acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane (APDA), suggests its effectiveness as a novel organic material for nonlinear optical devices. It demonstrates good quality suitable for application in devices like frequency doublers of laser diodes (Kagawa et al., 1994).
Mass Spectrometric Analysis
- The mass spectrum of 1,4-dioxa-8-azaspiro[4.5]decane provides insights into the formation and structure of major fragments, which can be essential for understanding the chemical properties of related compounds (Solomons, 1982).
Trifluoromethylation Techniques
- Copper-mediated intramolecular trifluoromethylation has been applied to synthesize various trifluoromethylated 1-azaspiro[4.5]decanes, showing potential for creating structurally similar compounds with trifluoromethoxy groups (Han et al., 2014).
Radioligand Development
- Piperidine compounds with low lipophilicity, structurally related to the compound , have been evaluated as σ1 receptor ligands for tumor imaging, highlighting the potential of similar compounds in medical imaging (Xie et al., 2015).
Crystal Structure and Optical Properties
- The crystal structure of APDA and its suitability for optical applications has been extensively studied, providing a foundation for understanding similar spiro-decane derivatives (Sagawa et al., 1993).
Stereochemical Synthesis
- Stereochemically controlled synthesis techniques have been developed for compounds like 1,8-dioxaspiro[4.5]decanes, which could be applied to synthesize the chemical with specific stereochemistry (Eames et al., 1996).
将来の方向性
特性
IUPAC Name |
8-[5-bromo-2-(trifluoromethoxy)phenyl]sulfonyl-1,4-dioxa-8-azaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrF3NO5S/c15-10-1-2-11(24-14(16,17)18)12(9-10)25(20,21)19-5-3-13(4-6-19)22-7-8-23-13/h1-2,9H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHHAMNFYOIYFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12OCCO2)S(=O)(=O)C3=C(C=CC(=C3)Br)OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrF3NO5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-((5-Bromo-2-(trifluoromethoxy)phenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



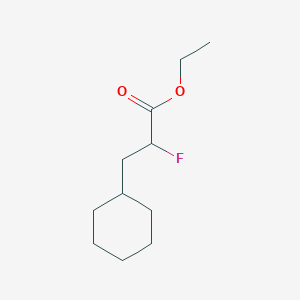
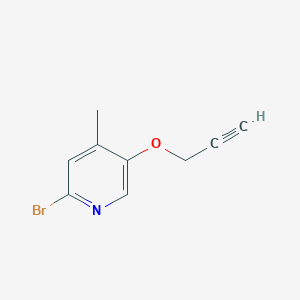
![4-[3-(Aminomethyl)pyrazin-2-yl]-1-methylpiperazin-2-one dihydrochloride](/img/structure/B1381059.png)
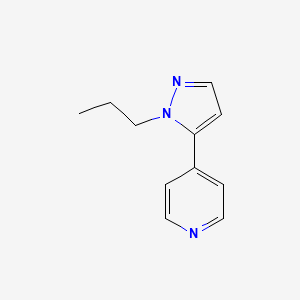
![2-{[1-(5-Bromothiophen-2-yl)ethyl]amino}ethan-1-ol hydrochloride](/img/structure/B1381063.png)
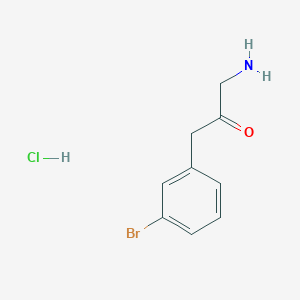
![1-[3-(Aminomethyl)phenyl]azetidin-2-one hydrochloride](/img/structure/B1381068.png)
![7-Azatetracyclo[6.2.1.0^{2,6}.0^{4,10}]undecane-5,11-diol](/img/structure/B1381069.png)
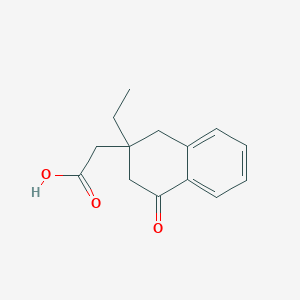
![{[1-(3-bromophenyl)-1H-1,2,3-triazol-4-yl]methyl}(methyl)amine hydrochloride](/img/structure/B1381072.png)
